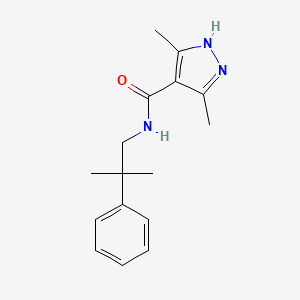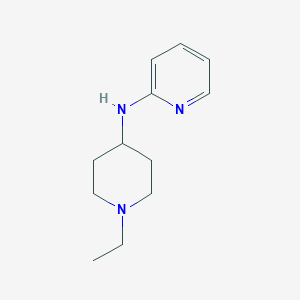![molecular formula C11H12F3NO5S B7571698 Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7571698.png)
Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate, also known as TFPAA, is a chemical compound that has gained significant attention in scientific research. TFPAA is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate involves the inhibition of specific enzymes and signaling pathways. Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the production of prostaglandins, which are involved in inflammation. Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral activities, Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has been found to modulate the activity of ion channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the sodium/hydrogen exchanger (NHE). Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has also been shown to have an effect on the immune system, modulating the activity of immune cells such as macrophages and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has several advantages for use in laboratory experiments. It is readily available and can be synthesized using relatively simple procedures. Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate is also stable under a wide range of conditions and can be stored for long periods of time. However, Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate. One area of interest is the development of Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate derivatives with improved activity and selectivity. Another area of interest is the investigation of the mechanisms of action of Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate on ion channels and transporters. Additionally, the potential use of Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections warrants further investigation.
Méthodes De Synthèse
Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate can be synthesized through a multi-step process using readily available starting materials. The synthesis involves the reaction of 3-(trifluoromethoxy)aniline with ethyl chloroacetate, followed by the addition of sodium hydride and p-toluenesulfonyl chloride. The resulting intermediate is then treated with sodium ethoxide to yield the final product, Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate.
Applications De Recherche Scientifique
Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has also been shown to inhibit the growth of cancer cells and to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO5S/c1-2-19-10(16)7-15-21(17,18)9-5-3-4-8(6-9)20-11(12,13)14/h3-6,15H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRDZRXLQDXHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=CC(=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)
![3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7571630.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(4-fluoro-3-thiophen-2-ylphenyl)methyl]ethanamine](/img/structure/B7571648.png)
![2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571663.png)
![5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7571666.png)
![3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide](/img/structure/B7571682.png)
![5-[(3-Acetamidophenyl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7571686.png)
![5-Methyl-3-[(2-thiophen-3-ylpyrrolidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7571701.png)
![2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone](/img/structure/B7571713.png)
![3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile](/img/structure/B7571714.png)